molecular formula C13H20N2O B13654302 (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide

(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide

Cat. No.: B13654302
M. Wt: 220.31 g/mol
InChI Key: IBMJEJFJDQFSCM-CMPLNLGQSA-N
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Description

®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is a chiral amide compound with a specific stereochemistry It is an organic molecule that contains an amide functional group, which is characterized by a carbonyl group (C=O) bonded to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of a carboxylic acid with an amine to form an amide through a condensation reaction, which releases water as a byproduct . The reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves heating with aqueous acid or base.

    Oxidation: May involve oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the amide to an amine.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is unique due to its specific stereochemistry and the presence of both an amino group and a phenylethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide

InChI

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12+/m0/s1

InChI Key

IBMJEJFJDQFSCM-CMPLNLGQSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

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